叔丁基(2-硝基-4-(三氟甲基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

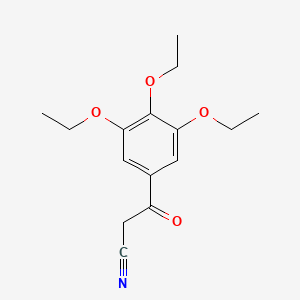

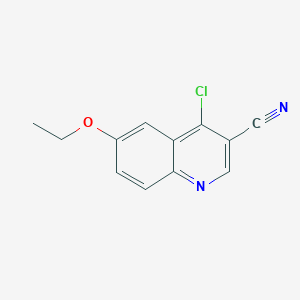

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis, pesticides, and as protecting groups in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, as described in the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic techniques and computational methods. For example, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate have been calculated using density functional theory (DFT) and compared with experimental FT-IR data . The study of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides insights into the crystal structure and molecular interactions through single-crystal X-ray diffraction and Hirshfeld surface analysis10.

Chemical Reactions Analysis

tert-Butyl carbamates undergo a variety of chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction leads to optically pure enantiomers, which can be transformed into corresponding aminophenylethanols . The vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction with dienes, is another example of the reactivity of tert-butyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The determination of carbamate herbicide residues by gas chromatography after derivatization reaction highlights the importance of analytical methods in understanding the properties of these compounds . The computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including the analysis of frontier molecular orbitals and the HOMO/LUMO energy gap, provide insights into the reactivity and potential applications of tert-butyl carbamates10.

科学研究应用

合成和中间体应用

- 生物活性化合物的合成:叔丁基(2-硝基-4-(三氟甲基)苯基)氨基甲酸酯是合成各种生物活性化合物的重要中间体。例如,它已被用于合成叔丁基-5-氨基-4-((2-(二甲基氨基)乙基)(甲基)氨基)-2甲氧基苯基)氨基甲酸酯,这是生产奥美替尼(AZD9291)的中间体,奥美替尼是一种用于癌症治疗的药物。合成过程涉及酰化、亲核取代和还原等步骤,总产率达到 81% (Zhao 等,2017)。

有机合成和化学转化

- 有机合成应用:该化合物还用于各种有机合成过程中。例如,它用于制备叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,其充当 N-(Boc)-保护的亚硝酮。这些化合物因其与有机金属反应形成 N-(Boc)羟胺的能力而很重要,展示了它们作为有机合成中构建块的用途 (Guinchard 等,2005)。

晶体学和分子结构分析

- 晶体结构分析:对叔丁基 N-三氟甲基氨基甲酸酯的研究提供了对不寻常键长的见解,例如短 N-CF3 键和加长的 N-C(O2) 键。这项研究有助于理解分子结构和相互作用,特别是在具有三氟甲基的氨基甲酸酯中 (Brauer 等,1988)。

环境化学和稳定性研究

- 水中的稳定性:对叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯的研究还包括对它们在不同环境中的稳定性研究。例如,一项对叔丁基氨基甲酸酯的衍生物 5-叔丁基-2-(叔丁基氨氧基)苯甲酸钾的研究发现,它即使在低 pH 值下也能在水中高度持久,表明在各种环境条件下都具有稳定性 (Marx 和 Rassat,2002)。

属性

IUPAC Name |

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKCNXWTVZGKLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1323259.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)